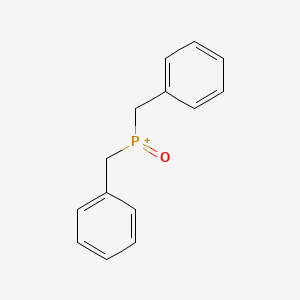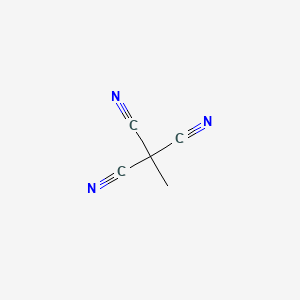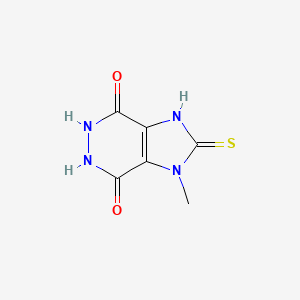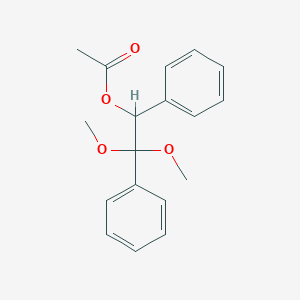
Ethyl octane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl octane-1-sulfonate is an organosulfur compound characterized by the presence of a sulfonate group attached to an octane chain. This compound is part of the broader class of sulfonates, which are known for their stability in water and non-oxidizing nature . Sulfonates are widely used in various applications due to their ability to confer water solubility and their role as good leaving groups in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl octane-1-sulfonate can be synthesized through the reaction of octane-1-sulfonic acid with ethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process . The general reaction scheme is as follows:
Octane-1-sulfonic acid+Ethanol→Ethyl octane-1-sulfonate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl octane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze back to octane-1-sulfonic acid and ethanol.
Common Reagents and Conditions:
Nucleophiles: Halides, amines, and other nucleophiles can react with this compound in substitution reactions.
Bases: Hydrolysis reactions typically require a base such as sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted sulfonates can be formed.
Hydrolysis Products: Octane-1-sulfonic acid and ethanol are the primary products of hydrolysis.
Scientific Research Applications
Ethyl octane-1-sulfonate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl octane-1-sulfonate involves its ability to act as an alkylating agent. The sulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In biological systems, it can modify proteins by reacting with amino acid residues, thereby affecting protein function and interactions . The molecular targets and pathways involved include enzymes and other proteins that interact with the sulfonate group.
Comparison with Similar Compounds
Ethyl octane-1-sulfonate can be compared with other sulfonates such as:
Methanesulfonate (Mesylate): CH3−SO3−
Trifluoromethanesulfonate (Triflate): CF3−SO3−
Ethanesulfonate (Esylate): CH3CH2−SO3−
Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain sulfonates. This can affect its solubility, reactivity, and interactions with biological molecules .
Properties
CAS No. |
5455-54-9 |
|---|---|
Molecular Formula |
C10H22O3S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
ethyl octane-1-sulfonate |
InChI |
InChI=1S/C10H22O3S/c1-3-5-6-7-8-9-10-14(11,12)13-4-2/h3-10H2,1-2H3 |
InChI Key |
ZCJYORWBZJFKRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



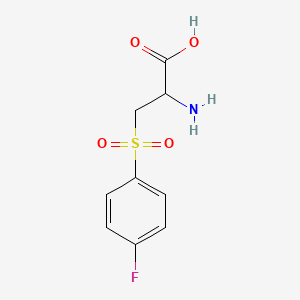
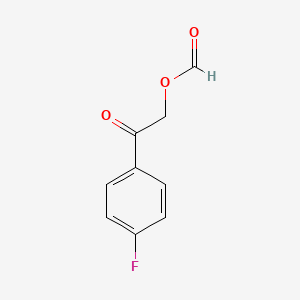

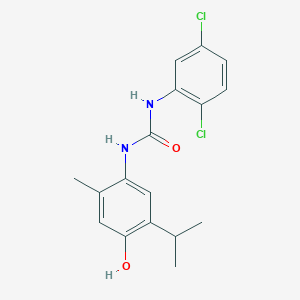
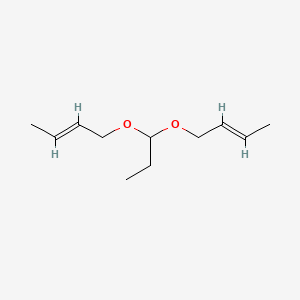
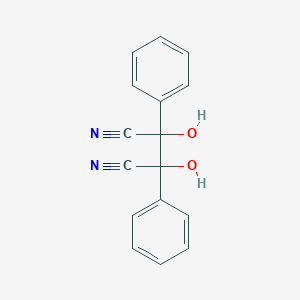
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
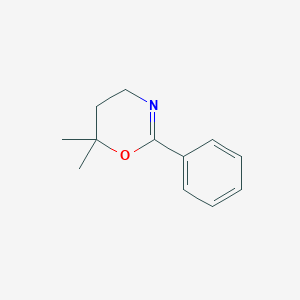
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
